3-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)benzenesulfonamide
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Overview
Description
OSM-S-606 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research applications. This compound is particularly noted for its activity against Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthesis of OSM-S-606 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of the boronate ester from a thiophene starting material
Chemical Reactions Analysis
OSM-S-606 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated derivatives of OSM-S-606 can undergo nucleophilic substitution reactions with amines or alcohols to form various analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
OSM-S-606 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and a low propensity for resistance development . Beyond its antimalarial properties, OSM-S-606 is also being explored for its potential in other areas of medicine, including cancer research and inflammatory diseases .
Mechanism of Action
The mechanism of action of OSM-S-606 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite . The compound forms a covalent adduct with the enzyme, effectively blocking its activity. Human asparaginyl-tRNA synthetase is much less susceptible to this reaction hijacking mechanism, which contributes to the compound’s selectivity and low toxicity .
Comparison with Similar Compounds
OSM-S-606 is structurally similar to other aminothienopyrimidine compounds, such as OSM-S-106. it exhibits unique properties, including a higher potency against Plasmodium falciparum and a lower propensity for resistance development . Other similar compounds include various nucleoside sulfamates, which also target aminoacyl-tRNA synthetases but through different mechanisms .
Properties
Molecular Formula |
C12H11N5O2S |
---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
3-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N5O2S/c13-12-11-10(16-6-17-12)9(5-15-11)7-2-1-3-8(4-7)20(14,18)19/h1-6,15H,(H2,13,16,17)(H2,14,18,19) |
InChI Key |
AZDIWLYPDODQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CNC3=C2N=CN=C3N |
Origin of Product |
United States |
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